molecular formula C10H22N2O B13825352 1,3,4-Oxadiazolidine, 3,4-bis(1,1-dimethylethyl)- CAS No. 38786-33-3

1,3,4-Oxadiazolidine, 3,4-bis(1,1-dimethylethyl)-

Cat. No.: B13825352
CAS No.: 38786-33-3
M. Wt: 186.29 g/mol
InChI Key: OYCOANPMWDMWAN-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazolidine, 3,4-bis(1,1-dimethylethyl)- is a heterocyclic compound containing nitrogen and oxygen atoms within its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4-Oxadiazolidine, 3,4-bis(1,1-dimethylethyl)- can be synthesized through several methods. One common approach involves the cyclization of hydrazides with carboxylic acids or their derivatives. This reaction typically requires a dehydrating agent to facilitate the formation of the oxadiazolidine ring . Another method involves the reaction of hydrazides with isothiocyanates, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production of 1,3,4-oxadiazolidine derivatives often involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Oxadiazolidine, 3,4-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxadiazolidines and oxadiazoles, which can have different functional groups attached to the ring structure .

Scientific Research Applications

1,3,4-Oxadiazolidine, 3,4-bis(1,1-dimethylethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazolidine, 3,4-bis(1,1-dimethylethyl)- involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes and interfere with cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4-Oxadiazolidine, 3,4-bis(1,1-dimethylethyl)- is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of bulky tert-butyl groups can affect its steric properties and interactions with other molecules .

Properties

CAS No.

38786-33-3

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

3,4-ditert-butyl-1,3,4-oxadiazolidine

InChI

InChI=1S/C10H22N2O/c1-9(2,3)11-7-13-8-12(11)10(4,5)6/h7-8H2,1-6H3

InChI Key

OYCOANPMWDMWAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1COCN1C(C)(C)C

Origin of Product

United States

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